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Compound of Interest

Compound Name: Gersizangitide

Cat. No.: B15186211

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Gersizangitide
(AXT-107) with current standard-of-care alternatives for neovascular retinal diseases,
supported by available preclinical and clinical experimental data.

Executive Summary

Gersizangitide is an emerging therapeutic peptide with a novel dual mechanism of action,
inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activating the Tie2
pathway. This dual action targets both vascular proliferation and leakage, key pathologies in
diseases like wet age-related macular degeneration (AMD) and diabetic macular edema
(DME). Preclinical studies in mice, rabbits, and minipigs have demonstrated its potential to
suppress neovascularization and reduce vascular permeability. This guide presents a
comparative overview of Gersizangitide's efficacy against established treatments such as
Aflibercept, Ranibizumab, and Faricimab, based on data from various species.

Data Presentation
Table 1: Cross-Species Comparison of Efficacy in
Reducing Choroidal Neovascularization (CNV)
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Table 2: Cross-Species Comparison of Efficacy in

Reducing Vascularleakage

] Efficacy o
Drug Species Model Dosage ) Result Citation
Endpoint
Significant
_ _ Vitreous reduction
Gersizangit LPS- 1 pg )
) ) ] ] albumin compared
ide (AXT- Mouse induced (intravitreal )
. concentrati  to PBS
107) uveitis )
on control at
48 hours
) Complete
Chronic
) o blockage of
Retinal 500 pg Inhibition of
. . ) i leakage for
Aflibercept  Rabbit Neovascul (intravitreal RNV )
o approximat
arization ) leakage
ely 8
(RNV)
weeks
Significant
decrease
4 pg, 40 at 4 ug;
Laser- Ho Prevention Hd
) ) Mg, 80 pg complete
Aflibercept Mouse induced ) ) of vascular )
(intravitreal prevention
CNV leak
) at 40 pg
and 80 pg
on Day 5
No leakage
Not Reduction observed
. Laser- » )
Ranibizum ) specified in at day 21
Monkey induced ) ) ) )
ab (intravitreal — angiograph or 42in
CNV _ o
) ic leakage combinatio
n with PDT
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Table 3: Human Clinical Trial Efficacy Data for Wet AMD
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Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in

Mice
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This model is a standard method for inducing CNV to mimic features of wet AMD.

Animal Preparation: 6-8 week old C57BL/6J mice are anesthetized with a ketamine/xylazine
mixture. Pupils are dilated with tropicamide eye drops.

Laser Photocoagulation: A 532 nm diode laser is used to create four laser burns around the
optic nerve of each eye. The laser settings (e.g., 230-280 mW power, 70 ms duration) are
calibrated to rupture Bruch's membrane, indicated by the formation of a vapor bubble.

Drug Administration: Test articles (e.g., Gersizangitide, Aflibercept) or vehicle are
administered via intravitreal injection immediately after laser injury.

Efficacy Assessment: At specified time points (e.g., 7 or 14 days post-laser), CNV formation
and vascular leakage are assessed.

o Fluorescein Angiography (FA): Mice are injected with fluorescein sodium, and retinal
imaging is performed to visualize vascular leakage.

o Choroidal Flat Mounts: Eyes are enucleated, and the RPE-choroid-sclera complex is
dissected and stained with isolectin GS-IB4 to visualize the neovascular tufts. The area or
volume of the CNV lesions is then quantified using imaging software like ImageJ.

Miles Assay for Vascular Permeability

This assay measures changes in vascular permeability in vivo.
Animal Preparation: Mice are anesthetized.

Dye Injection: Evans blue dye (e.g., 0.5% solution), which binds to serum albumin, is injected
intravenously (e.g., via the tail vein). Under normal conditions, the albumin-dye complex is
retained within the vasculature.

Induction of Permeability: A pro-inflammatory agent (e.g., VEGF or LPS) is injected
intradermally or into the tissue of interest (e.g., vitreous).

Quantification of Leakage: After a set period, the animal is euthanized, and the tissues are
harvested. The extravasated Evans blue dye is extracted from the tissue using a solvent like
formamide. The amount of dye is then quantified spectrophotometrically by measuring
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absorbance at approximately 620 nm. This provides a quantitative measure of vascular
leakage.
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Caption: Gersizangitide's dual mechanism of action.
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Laser-Induced CNV Mouse Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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